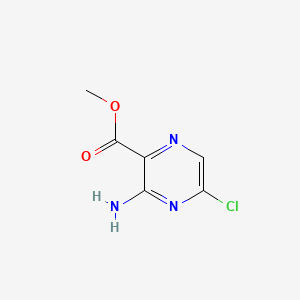

Methyl 3-amino-5-chloropyrazine-2-carboxylate

Descripción

Methyl 3-amino-5-chloropyrazine-2-carboxylate (CAS: 16298-03-6) is a pyrazine derivative with a molecular formula of C₆H₇ClN₃O₂ and a molecular weight of 203.58 g/mol (derived from related compounds in ). This compound features a pyrazine ring substituted with an amino group at position 3, a chlorine atom at position 5, and a methyl ester at position 2. It serves as a key intermediate in pharmaceutical synthesis, particularly for TGR5 agonists and antimicrobial agents, as inferred from synthetic protocols in .

Propiedades

IUPAC Name |

methyl 3-amino-5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKQJSXIVZCCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697346 | |

| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28643-16-5 | |

| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methanol in the presence of a strong acid, such as sulfuric acid . The reaction mixture is typically stirred at room temperature for about 20 hours, followed by neutralization with ammonium hydroxide and extraction with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification, neutralization, and extraction, but with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chlorine groups on the pyrazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Hydrolysis Products: Hydrolysis of the ester group yields 3-amino-5-chloropyrazine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 3-amino-5-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting bacterial infections. Its structural properties facilitate the design of compounds with enhanced biological activity. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and other resistant strains .

Case Study: Antimycobacterial Activity

In vitro studies have demonstrated that various derivatives of this compound possess minimal inhibitory concentrations (MICs) ranging from 1.95 to 31.25 µg/mL against M. tuberculosis, highlighting its potential as a lead compound in drug development for tuberculosis treatment .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection against pests and diseases makes it valuable in agricultural research . The chlorine atom in its structure contributes to its biological activity, making it a promising candidate for developing new agrochemical products.

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. It aids researchers in elucidating mechanisms of action within biological systems, particularly concerning bacterial metabolism .

Data Table: Enzyme Inhibition Activity

| Activity Type | Target Enzyme/Pathway | Notes |

|---|---|---|

| Enzyme Inhibition | Mycobacterial enoyl-ACP reductase | Potential target for drug development |

| Metabolic Pathways | Various metabolic enzymes | Helps elucidate mechanisms of action |

Material Science

Development of Novel Materials

In material science, this compound is investigated for developing polymers with enhanced properties. Its unique chemical structure allows for modifications that can improve material characteristics such as conductivity and thermal stability .

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures. Its stability and well-characterized properties make it suitable for use in quality control and method validation processes .

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-amino-5-chloropyrazine-2-carboxylate | 16298-03-6 | C₆H₇ClN₃O₂ | 203.58 | 3-NH₂, 5-Cl, 2-COOCH₃ |

| Ethyl 3-amino-5-chloropyrazine-2-carboxylate | 1393544-72-3 | C₇H₉ClN₃O₂ | 214.62 | 3-NH₂, 5-Cl, 2-COOCH₂CH₃ |

| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | 77168-85-5 | C₇H₇ClN₂O₂ | 186.59 | 5-Cl, 6-CH₃, 2-COOCH₃ |

| Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 86882-92-0 | C₇H₈Cl₂N₃O₂ | 249.07 | 3-NH₂, 5-Cl, 6-Cl, 2-COOCH₂CH₃ |

| Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate | 1503-04-4 | C₆H₆ClN₃O₃ | 203.58 | 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃ |

Key Observations :

- Substituent Effects: The presence of ethyl ester groups (e.g., in Ethyl 3-amino-5-chloropyrazine-2-carboxylate) increases molecular weight and lipophilicity compared to methyl esters .

- Hydroxy vs. Chloro: The hydroxyl group in Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate enhances polarity, improving aqueous solubility but reducing stability under acidic conditions .

Commercial Availability and Cost

Actividad Biológica

Methyl 3-amino-5-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an amino group and a chlorine atom on the pyrazine ring, which are critical for its biological interactions. The compound can be synthesized through various organic reactions, including amidation and alkylation, yielding derivatives with enhanced biological properties.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active or allosteric sites of target proteins. The amino and chlorine substituents enhance its interaction with enzymes involved in metabolic pathways, potentially leading to inhibition of pathogenic organisms.

- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing various biochemical pathways that could be targeted in disease treatment.

Antimicrobial Properties

Research has highlighted this compound's potential as an antimicrobial agent:

- Antimycobacterial Activity : Studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established antimycobacterial agents. For instance, compounds derived from 3-amino-5-chloropyrazine-2-carboxylic acid have shown promising results in inhibiting M. tuberculosis growth .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | M. tuberculosis |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 15.62 | Trichophyton mentagrophytes |

Anticancer Activity

The compound's anticancer potential is under investigation, with preliminary studies suggesting that it may inhibit tumor cell proliferation through mechanisms similar to those observed in enzyme inhibition.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing N-substituted derivatives from this compound found that certain modifications enhanced antimicrobial efficacy against various strains of bacteria and fungi .

- In Vitro Studies : In vitro assays demonstrated that compounds derived from this pyrazine exhibited varying degrees of antimicrobial activity, with significant efficacy against Mycobacterium tuberculosis and moderate antifungal activity against strains like Trichophyton mentagrophytes .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-amino-5-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

A practical approach involves nucleophilic substitution or amination of a precursor such as methyl 3,5-dichloropyrazine-2-carboxylate. For example:

- Amination Step : React the chloro precursor with aqueous ammonia or a protected amine source in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–110°C) for 5–12 hours. Use a base like potassium carbonate to deprotonate intermediates and drive the reaction .

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor reaction progress by TLC or LC-MS.

- Yield Optimization : Adjust stoichiometry (1.2–2.0 equiv. of aminating agent) and ensure anhydrous conditions to minimize hydrolysis byproducts .

Basic: How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to characterize this compound?

Methodological Answer:

- NMR : Analyze H and C NMR spectra to confirm substituent positions. The amino group () typically shows broad peaks at δ 5–6 ppm in H NMR, while the methyl ester appears as a singlet near δ 3.8–4.0 ppm. Chlorine substituents deshield adjacent carbons in C NMR .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Resolve ambiguities in substituent positions using difference Fourier maps .

Advanced: How can competing side reactions (e.g., over-amination or ester hydrolysis) be minimized during synthesis?

Methodological Answer:

- Controlled Amination : Use a stoichiometric excess of the chloro precursor to limit over-amination. Monitor reaction progress in real-time using inline FTIR to detect intermediate species.

- Ester Protection : Add molecular sieves or use low-water-content solvents (e.g., dry DMF) to prevent hydrolysis. For sensitive steps, replace NaOH with milder bases like triethylamine .

- Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., di-aminated derivatives) and optimize column chromatography gradients for their removal .

Advanced: How can computational methods predict the reactivity and regioselectivity of further functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electron-deficient sites. The 5-chloro substituent directs electrophilic attacks to the 3-position, while the amino group activates the pyrazine ring for nucleophilic substitution at the 2- or 6-positions.

- Docking Studies : For drug design applications, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental kinetic data .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3 to 1:1) gradient. Collect fractions and analyze by TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C to precipitate pure crystals. Filter and dry under vacuum .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point or solubility)?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting point with a heating rate of 10°C/min under nitrogen. Compare results to literature values (e.g., 145–150°C).

- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy. Note that polar aprotic solvents (e.g., DMSO) enhance solubility due to the ester and amino groups .

Advanced: What strategies enable regioselective modification of the pyrazine ring for targeted drug discovery?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the amino group, directing electrophiles to the 6-position. Quench with electrophiles (e.g., aldehydes) to install new substituents.

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 5-chloro position after converting Cl to a boronic ester .

Advanced: How to assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions:

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidation : 3% HO at 25°C for 12 hours.

- Photolysis : UV light (254 nm) for 48 hours.

- Analytical Monitoring : Use HPLC-DAD to quantify degradation products. Major pathways include ester hydrolysis to the carboxylic acid or dechlorination .

Basic: How to validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

Methodological Answer:

- Method Development : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Set detection at 254 nm.

- Validation Parameters :

Advanced: What role do steric and electronic effects play in the compound’s reactivity toward nucleophiles or electrophiles?

Methodological Answer:

- Steric Effects : The methyl ester at the 2-position hinders nucleophilic attack at the adjacent carbonyl.

- Electronic Effects : The electron-withdrawing chlorine at C5 deactivates the ring, while the amino group at C3 donates electrons via resonance, activating C6 for substitution. Use Hammett σ constants to predict substituent influence on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.